molecular formula C7H7NO4S B13257150 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B13257150
M. Wt: 201.20 g/mol
InChI Key: SUAXFTVWSJDPOR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid ( 2060034-80-0) is a high-purity heterocyclic compound with the molecular formula C 7 H 7 NO 4 S and a molecular weight of 201.20 . This molecule integrates two privileged structures in medicinal chemistry: a thiazole ring and a 1,3-dioxolane protecting group. The carboxylic acid moiety on the thiazole ring makes it a versatile building block for organic synthesis , enabling the construction of more complex molecules through amide bond formation or esterification. The 1,3-dioxolane group acts as a protected aldehyde, which can be deprotected under mild acidic conditions to reveal a formyl group, offering a strategic handle for further chemical elaboration . This dual functionality makes it a valuable intermediate in agrochemical and pharmaceutical research . Compounds featuring similar 1,3-dioxolane and thiazole motifs are recognized as important intermediates in the synthesis of active ingredients, including certain anthranilic acid amides known for their insecticidal properties . Furthermore, thiazole derivatives are extensively investigated for their biological activities and are commonly found in molecules acting as receptor agonists, highlighting their significance in drug discovery campaigns, particularly for developing therapies targeting inflammatory and neurological diseases . As a specialized building block, it provides researchers with a key starting material for developing novel active compounds. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information .

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c9-6(10)5-8-4(3-13-5)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10)

InChI Key

SUAXFTVWSJDPOR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CSC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Lithiation-Electrophilic Quenching Methodology

This method utilizes 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole as the precursor. Key steps include:

  • Lithiation : Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C generates a reactive lithiated intermediate at position 5 of the thiazole ring.
  • Electrophilic Trapping : Subsequent reaction with carbon dioxide (CO₂) produces 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid, which undergoes spontaneous decarboxylation to yield the target compound.

Table 1: Reaction Conditions and Yields for Lithiation-Based Synthesis

Electrophile Product Yield (%) Temperature Solvent
CO₂ 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid (decarboxylates to target) 65 -70°C THF

Hydrolysis-Oxidation of Halomethylthiazole Derivatives

An alternative route involves the conversion of halomethylthiazole precursors:

  • Step 1 : Hydrolysis of 4-chloromethylthiazole derivatives in sulfuric acid (6–90% v/v) at 65–90°C forms hydroxymethyl intermediates.
  • Step 2 : Oxidation with nitric acid-sulfuric acid mixtures converts the hydroxymethyl group to a carboxylic acid functionality.

Critical Parameters :

  • pH Control : Precipitation of the carboxylic acid is optimized at pH 1.5–2.5.
  • Temperature : Reactions proceed efficiently at 100–150°C, with yields up to 85.5%.

Table 2: Comparative Analysis of Oxidation Methods

Starting Material Oxidizing System Yield (%) Purity (HPLC)
4-Chloromethylthiazole HNO₃-H₂SO₄ (1:2 v/v) 85.5 >98%
4-Dichloromethylthiazole H₂O/H₂SO₄ (steam distillation) 65 95%

Functional Group Compatibility and Challenges

  • Decarboxylation Sensitivity : The intermediate dicarboxylic acid is thermally unstable, requiring low-temperature handling (-70°C) to minimize decomposition.
  • Stereochemical Outcomes : Reactions with ketones (e.g., cyclohexanone) produce diastereomeric alcohols (e.g., 1:1 or 7:3 ratios), complicating purification.
  • Solvent Selection : Tetrahydrofuran (THF) and benzene are preferred for lithiation and extraction, respectively, due to their inertness and boiling points.

Scalability and Industrial Adaptations

  • Batch Reactor Optimization : Pilot-scale trials using LDA/CO₂ systems achieved 60–65% yields with 90% solvent recovery.
  • Waste Management : Halogen acid byproducts (e.g., HCl) are neutralized using sodium bicarbonate prior to aqueous waste treatment.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with various biological targets, which may contribute to the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid with key analogs, highlighting structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid Dioxolane (C4), COOH (C2) 201.2 (calculated) Prodrug potential, synthetic intermediate
4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid 3,4-Dichlorophenyl (C4), COOH (C2) 274.12 Antimicrobial, anticancer activity
2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid Methyl-dioxolane (C2), COOH (C5) 215.24 (calculated) Versatile research applications
2-Pyridin-4-yl-1,3-thiazole-4-carboxylic acid Pyridyl (C2), COOH (C4) 220.24 (calculated) Pharmacological ligand design
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid Sulfolane (C2), acetic acid (C4) 261.32 Enhanced solubility, metabolic stability
Key Observations:
  • Positional Effects : The placement of substituents significantly alters reactivity. For instance, the dioxolane group at C4 in the target compound contrasts with the pyridyl group at C2 in ’s analog, which may enhance binding to biological targets .
  • Functional Groups : The carboxylic acid group at C2 in the target compound facilitates hydrogen bonding, while the dichlorophenyl group in ’s compound introduces lipophilicity, favoring membrane penetration .
  • Dioxolane vs. Sulfolane : The dioxolane in the target compound improves stability under acidic conditions, whereas the sulfolane in ’s analog enhances water solubility due to its sulfone group .

Research Findings and Data

Physicochemical Properties

  • Melting Points : Thiazole-carboxylic acid analogs generally exhibit high melting points (>200°C), indicative of crystalline stability. For example, 5-(2-methyl-thiazole) derivatives melt at 166–167°C .
  • Solubility : The dioxolane group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile), critical for reaction optimization .

Biological Activity

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, highlighting its antibacterial and antifungal properties.

Chemical Structure and Properties

The chemical formula of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is C7H7NO4S. The presence of the dioxole and thiazole moieties suggests a diverse range of biological activities, as similar compounds have shown promising results in various studies.

Synthesis

The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. This method allows for the production of both enantiomerically pure and racemic forms of the compound, which can influence biological activity significantly.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties against various strains of bacteria. A study assessed the antibacterial activity of synthesized compounds against several Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4S. aureus625 µg/mL
6S. epidermidis1250 µg/mL
8P. aeruginosa625 µg/mL
-E. coliNo activity
-K. pneumoniaeNo activity

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition at relatively low concentrations .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal properties. The screening results showed that most derivatives exhibited significant antifungal activity against Candida albicans, with all tested compounds except one showing positive results .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid:

  • Antimicrobial Studies : A series of dioxolane derivatives were synthesized and tested for their antimicrobial efficacy. The majority displayed strong activity against common pathogens like C. albicans and S. aureus, suggesting that structural modifications can enhance biological potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to bacterial enzymes, providing insights into their mechanisms of action . Such studies are crucial for understanding how structural features contribute to biological activity.

Q & A

Q. Key Challenges :

  • Yield Optimization : Side reactions during dioxolane protection (e.g., incomplete acetal formation) may require rigorous temperature control .
  • Purification : The polar nature of the carboxylic acid group complicates isolation; silica gel chromatography or recrystallization from acetic acid/water mixtures is often employed .

How can spectroscopic (NMR, MS) and crystallographic methods resolve structural ambiguities in derivatives of this compound?

Basic Research Question

  • NMR : The 1,3-dioxolane protons appear as a singlet near δ 5.5–6.0 ppm in 1^1H NMR, while the thiazole ring protons resonate between δ 7.0–8.5 ppm. The carboxylic acid proton is typically absent due to exchange broadening but confirmed via 13^{13}C NMR (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ for C9_9H9_9NO4_4S: calc. 228.03, observed 228.05) .
  • X-ray Crystallography : SHELX programs are widely used for small-molecule refinement. For example, SHELXL can resolve torsional angles in the dioxolane ring and thiazole planarity .

Advanced Research Question

  • Catalyst Optimization : Use of p-toluenesulfonic acid (PTSA) in dioxolane protection steps improves reaction efficiency (e.g., 12-hour reflux at 130–140°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics for thiazole formation, while acetic acid aids in precipitating the product .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions, as demonstrated in thiazolidine-4-carboxylic acid syntheses .

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing dioxolane with methyl groups) can isolate pharmacophoric features. For example, analogs with electron-withdrawing groups on the thiazole ring show enhanced activity .
  • Crystallographic Validation : SHELX-refined structures identify conformational changes (e.g., dioxolane ring puckering) that alter binding affinity .
  • Statistical Analysis : Multivariate regression models correlate logP, polar surface area, and IC50_{50} values to resolve outliers .

Example Case : A derivative with 4-fluorophenyl substitution showed 10x lower activity than the parent compound. X-ray analysis revealed steric clashes due to improper dioxolane ring orientation .

What are the best practices for characterizing hydrolytic stability of the 1,3-dioxolane moiety?

Advanced Research Question

  • pH-Dependent Studies : Monitor acetal hydrolysis via 1^1H NMR in buffered solutions (pH 1–7). The dioxolane group is stable at neutral pH but cleaves rapidly under acidic conditions (t1/2_{1/2} < 1 hour at pH 1) .
  • Accelerated Stability Testing : Use LC-MS to quantify degradation products (e.g., liberated aldehyde) after 24-hour incubation at 40°C .

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software can model electrophilic substitution sites. The C5 position of the thiazole is more reactive than C4 due to lower electron density .
  • Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., enzymes), guiding synthetic modifications .

Example : Methylation at C5 reduced IC50_{50} by 50% against a kinase target, aligning with computational predictions .

What analytical techniques are critical for purity assessment in large-scale synthesis?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm resolve impurities (<0.1% detection limit) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability; decomposition >200°C indicates high purity .

How do steric and electronic effects influence regioselectivity in cross-coupling reactions?

Advanced Research Question

  • Steric Effects : Bulky groups on the dioxolane ring (e.g., 4-nitrophenyl) hinder Suzuki-Miyaura coupling at the thiazole C4 position .
  • Electronic Effects : Electron-deficient thiazoles favor C5 functionalization in Buchwald-Hartwig aminations .

Case Study : A Pd-catalyzed coupling with 4-bromophenylboronic acid yielded 85% product at C5 vs. 45% at C4 due to electronic directing effects .

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